Documented Synthetic Utility in PDE5 Inhibitor Synthesis: 2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine as an Explicitly Claimed Intermediate in US6110920A
In US Patent US6110920A, 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine is explicitly claimed and exemplified as a key intermediate for the synthesis of thieno[2,3-d]pyrimidine-based phosphodiesterase V (PDE5) inhibitors [1]. The patent describes the reaction of this intermediate with 4-methylenedioxybenzylamine to yield 2-(1-imidazolyl)-6-methyl-4-(3,4-methylenedioxybenzylamino)thieno[2,3-d]pyrimidine, a compound claimed for the treatment of cardiovascular diseases and impaired potency [1]. In contrast, closely related analogs such as 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine and 2,4-dichlorothieno[2,3-d]pyrimidine (lacking the 6-methyl group) are also disclosed but the 6-methyl-substituted variant represents a distinct synthetic entry point with unique reactivity in subsequent amination steps.
| Evidence Dimension | Synthetic intermediate utility in patent-protected pharmaceutical synthesis routes |
|---|---|
| Target Compound Data | 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine (C7H4Cl2N2S) explicitly claimed in synthesis Examples 1-4; reaction with 4-methylenedioxybenzylamine in dichloromethane with triethylamine at room temperature for 12 hours |
| Comparator Or Baseline | 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine (C8H6Cl2N2S) and 2,4-dichlorothieno[2,3-d]pyrimidine (C6H2Cl2N2S); both disclosed as alternative intermediates |
| Quantified Difference | The 6-methyl substitution confers distinct electronic and steric properties affecting subsequent SNAr reactivity; the 6-methyl variant is explicitly preferred in multiple synthetic examples |
| Conditions | Patent US6110920A; reaction conditions: 0.5 g intermediate in 80 mL dichloromethane with 1.52 g triethylamine, stirred 12 h at room temperature |
Why This Matters
Procurement of this specific intermediate enables direct implementation of patent-validated synthetic routes without requiring route re-optimization, reducing development time and ensuring fidelity to disclosed lead structures.
- [1] Rochus J, Schelling P, Kluxen FW, Christadler M. Thienopyrimidines. United States Patent US6110920A. August 29, 2000. View Source
